Sodium 2-bromo-6-chlorobenzene-1-sulfinate Sodium 2-bromo-6-chlorobenzene-1-sulfinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17631079
InChI: InChI=1S/C6H4BrClO2S.Na/c7-4-2-1-3-5(8)6(4)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1
SMILES:
Molecular Formula: C6H3BrClNaO2S
Molecular Weight: 277.50 g/mol

Sodium 2-bromo-6-chlorobenzene-1-sulfinate

CAS No.:

Cat. No.: VC17631079

Molecular Formula: C6H3BrClNaO2S

Molecular Weight: 277.50 g/mol

* For research use only. Not for human or veterinary use.

Sodium 2-bromo-6-chlorobenzene-1-sulfinate -

Specification

Molecular Formula C6H3BrClNaO2S
Molecular Weight 277.50 g/mol
IUPAC Name sodium;2-bromo-6-chlorobenzenesulfinate
Standard InChI InChI=1S/C6H4BrClO2S.Na/c7-4-2-1-3-5(8)6(4)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1
Standard InChI Key NCWQHOSBTHIZCC-UHFFFAOYSA-M
Canonical SMILES C1=CC(=C(C(=C1)Br)S(=O)[O-])Cl.[Na+]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring with bromine and chlorine atoms at the 2- and 6-positions, respectively, and a sulfinate group (SO2-\text{SO}_2^-) at the 1-position, stabilized by a sodium counterion . The SMILES notation O=S(C1=C(Cl)C=C(Br)C=C1Cl)[O-].[Na+]\text{O=S(C1=C(Cl)C=C(Br)C=C1Cl)[O-].[Na+]} confirms this arrangement . The planar aromatic system and electron-withdrawing substituents (Br, Cl, and SO2\text{SO}_2^-) influence its reactivity, particularly in electrophilic substitution and nucleophilic displacement reactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC6H2BrCl2NaO2S\text{C}_6\text{H}_2\text{BrCl}_2\text{NaO}_2\text{S}
Molecular Weight311.94 g/mol
SMILESO=S(C1=C(Cl)C=C(Br)C=C1Cl)[O-].[Na+]\text{O=S(C1=C(Cl)C=C(Br)C=C1Cl)[O-].[Na+]}
XLogP3-AA (Predicted)~3.5 (analogous to sulfonyl chlorides)

Synthesis Pathways

From 2-Bromo-6-Chlorobenzenesulfonyl Chloride

A plausible route involves reducing 2-bromo-6-chlorobenzenesulfonyl chloride (CAS 1261874-16-1) using sodium sulfite (Na2SO3\text{Na}_2\text{SO}_3) or sodium hydrogen sulfite (NaHSO3\text{NaHSO}_3):

C6H3BrClSO2Cl+Na2SO3C6H3BrClSO2Na+NaCl+SO2\text{C}_6\text{H}_3\text{BrCl}\text{SO}_2\text{Cl} + \text{Na}_2\text{SO}_3 \rightarrow \text{C}_6\text{H}_3\text{BrCl}\text{SO}_2\text{Na} + \text{NaCl} + \text{SO}_2

This method parallels the synthesis of sodium arenesulfinates from sulfonyl chlorides, as described in industrial protocols .

Direct Sulfination of Halogenated Toluene

An alternative approach, inspired by the synthesis of 2-bromo-6-fluorobenzaldehyde , could involve:

  • Sulfonation: Treating 2-bromo-6-chlorotoluene with chlorosulfonic acid to introduce the sulfonic acid group.

  • Reduction: Converting the sulfonic acid to the sulfinate using sodium hydride or similar reductants.

Table 2: Comparative Synthesis Routes

MethodStarting MaterialKey ReagentsYield (Estimated)
Sulfonyl Chloride Reduction2-Bromo-6-chlorobenzenesulfonyl chlorideNa2SO3\text{Na}_2\text{SO}_370–85%
Direct Sulfination2-Bromo-6-chlorotolueneClSO3H\text{ClSO}_3\text{H}, NaH\text{NaH}50–65%

Physicochemical Properties

Reactivity

The sulfinate group (SO2-\text{SO}_2^-) acts as a nucleophile, participating in:

  • Alkylation: Formation of sulfones via reaction with alkyl halides.

  • Oxidation: Conversion to sulfonic acids under strong oxidizing conditions .
    The halogen substituents (Br and Cl) enable further functionalization, such as Suzuki-Miyaura couplings or nucleophilic aromatic substitution .

Applications in Pharmaceutical and Chemical Research

Intermediate in Drug Synthesis

Sodium 2-bromo-6-chlorobenzene-1-sulfinate serves as a precursor to sulfonamide derivatives, which are prevalent in antibiotics and antiviral agents . For example, coupling with amines yields sulfonamides like:

Ar-SO2Na+R-NH2Ar-SO2NH-R+NaOH\text{Ar-SO}_2\text{Na} + \text{R-NH}_2 \rightarrow \text{Ar-SO}_2\text{NH-R} + \text{NaOH}

Such compounds are explored for their protease inhibitory activity in antiviral therapies .

Agrochemical Development

In agrochemicals, the compound’s halogenated structure is leveraged to synthesize herbicides and fungicides. The bromine and chlorine atoms enhance lipid solubility, facilitating penetration into plant tissues .

Table 3: Industrial and Research Applications

ApplicationRoleExample Derivatives
PharmaceuticalsSulfonamide precursorAntiviral agents
AgrochemicalsHerbicide intermediateChlorinated sulfones
Material ScienceMonomer for polyelectrolytesSulfonated polymers

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator